molecular formula C8H9N3 B1583998 1-Methyl-1H-indazol-4-amine CAS No. 77894-69-0

1-Methyl-1H-indazol-4-amine

Cat. No. B1583998
CAS RN: 77894-69-0
M. Wt: 147.18 g/mol
InChI Key: FVIZXLDFWPPPDX-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-4-amine (MIA) is an indazole-based amine compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, from biochemical and physiological studies to drug development. MIA is a useful tool in understanding the mechanisms of action of various biological processes and provides an excellent platform for drug discovery.

Scientific Research Applications

Synthesis and Characterization

  • Intramolecular Oxidative C–H Bond Amination

    1H-indazoles, including derivatives of 1-methyl-1H-indazol-4-amine, have been synthesized using a silver(I)-mediated intramolecular oxidative C–H amination. This method is efficient for synthesizing various 3-substituted indazoles, which are significant in medicinal chemistry (Park et al., 2021).

  • Rhodium/Copper Catalysis

    Another synthesis approach involves rhodium and copper catalyzed C-H activation and C-N/N-N coupling using nitrosobenzenes as an aminating reagent for efficient synthesis of 1H-indazoles (Wang & Li, 2016).

  • Synthesis of 1H-Pyrazolo[4,3-g][1,3]benzothiazole Derivatives

    N-Methylation of 5-nitro-1H-indazole results in derivatives such as 1-methyl-1H-indazole-6-amine, which undergoes further transformations to yield complex structures like 1H-pyrazolo[4,3-g][1,3]benzothiazoles (El’chaninov et al., 2018).

  • Crystal Structure Analysis

    Indazole derivatives, including those similar to 1-methyl-1H-indazol-4-amine, have been structurally analyzed using methods like spectro-elemental characterizations and X-ray crystallography. These analyses help understand their molecular structure for further applications (Lu et al., 2020).

Antitumor Activity

  • Anticancer Applications

    Certain indazole derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide demonstrated effective inhibition of cancer cell lines (Hao et al., 2017).

  • Photophysical Properties

    Fully substituted 1H-1,2,4-triazol-3-amines, synthesized using indazole derivatives, exhibit interesting fluorescence and aggregation-induced emission (AIE) properties. These characteristics make them potential candidates for applications in optical materials and medicinal chemistry (Guo et al., 2021).

Material Science

  • Corrosion Inhibition of Copper: Long alkyl-chain indazole derivatives have been used to fabricate self-assembled monolayers on copper surfaces, showcasing superior anticorrosion performance. These derivatives, like 1-dodecyl-1H-indazole, highlight the material science application of indazole compounds (Qiang et al., 2018).

properties

IUPAC Name

1-methylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIZXLDFWPPPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228521
Record name 1H-Indazol-4-amine, 1-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indazol-4-amine

CAS RN

77894-69-0
Record name 1H-Indazol-4-amine, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077894690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazol-4-amine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indazol-4-amine
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Synthesis routes and methods

Procedure details

1-Methyl-4-nitro-1H-indazole (6.1 g; 35.4 mmol) and 10% Pd/carbon (500 mg) were combined in ethanol and hydrogenated in a Parr apparatus at 60 PSI hydrogen at 50° C. for 1 hour. The mixture was allowed to cool to ambient temperature, filtered through Celite, and concentrated under reduced pressure to provide the title compound. 1H NMR (DMSO-d6) δ 8.02 (s, 1H), 7.02 (t, 1H), 6.62 (d, 1H), 6.14 (d, 1H), 5.75 (s, 2H), 3.90 (s, 2H).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
500 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Li, Y Xiong, G Zhang, L Zhang, W Yang… - Journal of medicinal …, 2018 - ACS Publications
… was subsequently evaporated, and the residue was purified by chromatography (petroleum ether/ethyl acetate = 1:3) to afford 3-(4-amino-3-fluorophenyl)-1-methyl-1H-indazol-4-amine …
Number of citations: 35 pubs.acs.org
AH Miah, AC Champigny, RH Graves… - Bioorganic & Medicinal …, 2017 - Elsevier
… The sulfonamide was prepared from 3-bromo-1-methyl-1H-indazol-4-amine 17 (150 mg, 0.66 mmol) and 2,3-dichlorobenzenesulfonyl chloride (180 mg, 0.73 mmol) according to the …
Number of citations: 7 www.sciencedirect.com
PL Nguyen, CH Lee, H Lee, J Cho - Antioxidants, 2022 - mdpi.com
… In brief, 1.0 equivalent of 1-methyl-1H-indazol-4-amine was treated with 1.5 equivalents of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde in the presence of CuI (10 mol%) and La(OTf) 3 (10 …
Number of citations: 11 www.mdpi.com
EA Voight, AR Gomtsyan, JF Daanen… - Journal of Medicinal …, 2014 - ACS Publications
The synthesis and characterization of a series of selective, orally bioavailable 1-(chroman-4-yl)urea TRPV1 antagonists is described. Whereas first-generation antagonists that inhibit all …
Number of citations: 45 pubs.acs.org

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